Isophysalin A

Übersicht

Beschreibung

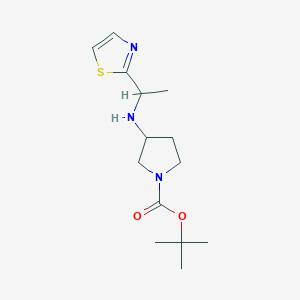

Isophysalin A is a physalin with alpha and beta unsaturated ketone components . It binds to GSH and targets multiple cysteine residues on IKKβ . Isophysalin A also inhibits inducible NO synthase (iNOS) and nitric oxide (NO) production, showing anti-inflammatory activity .

Molecular Structure Analysis

Isophysalin A has a complex structure with a molecular formula of C28H30O10 . It is a physalin with alpha and beta unsaturated ketone components .Chemical Reactions Analysis

Isophysalin A binds to GSH and targets multiple cysteine residues on IKKβ . It also inhibits inducible NO synthase (iNOS) and nitric oxide (NO) production .Physical And Chemical Properties Analysis

Isophysalin A is a complex compound with a molecular formula of C28H30O10 . It appears as an orange-yellow crystalline solid . It is soluble in common organic solvents such as ethanol, dichloromethane, and ether .Wissenschaftliche Forschungsanwendungen

Inhibition of Breast Cancer Stem Cells

Isophysalin A has been found to inhibit the stemness of breast cancer cells, potentially through the Stat3 and IL-6 signaling pathways. This was demonstrated in a study where isophysalin A reduced cell proliferation, colony formation, cell migration, cancer stem cell (CSC) formation, and mammosphere proliferation in breast cancer stem cells (BCSCs). It also increased BCSC apoptosis and decreased the subpopulation of CD44^high/CD24^low cells. The study suggests isophysalin A as a potential natural inhibitor of BCSCs (Ko, Choi, Kim, & Lee, 2023).

Pharmacokinetics and Stability Studies

A study on the pharmacokinetics and stability of physalins, including isophysalin A, highlighted the importance of understanding their behavior in biological systems. This research developed a method for the simultaneous quantification of six physalins, including isophysalin A, in rat plasma and intestinal bacteria. The study provides insights into the absorption and transformation of these compounds in living organisms, which is crucial for their potential therapeutic applications (Zheng et al., 2018).

Antileishmanial Activity

Isophysalin A, along with other physalins, was identified in a study focusing on Physalis minima. These compounds exhibited significant in vitro leishmanicidal activities against promastigotes of Leishmania major, indicating the potential of isophysalin A in treating parasitic infections (Choudhary et al., 2005).

Chemopreventive Potential

Research on the constituents of Physalis minima, including isophysalin A, highlighted their potential as chemopreventive agents. This study demonstrated the quinone reductase (QR) inducing activity of isophysalin A, suggesting its role in the body's defense against carcinogens. Isophysalin A was identified as a significant QR inducing agent, indicating its possible use in cancer prevention (Men et al., 2016).

Role in Inflammation and Immune Response

Isophysalin A was also studied for its effects on inflammation and immune responses. It has been shown to possess properties that modify key cellular processes, such as the regulation of signaling pathways. This includes the potential to act as Michael reaction acceptors, which could have implications for anti-inflammatory therapies (Ji et al., 2012).

Wirkmechanismus

Isophysalin A acts as a potent cancer stem cell inhibitor . It inhibits cell proliferation, colony formation, cell migration, CSC formation, and mammosphere proliferation and increases BCSC apoptosis . It also reduces the DNA binding of Stat3 and the total and nuclear protein expression levels of Stat3 and phosphorylated Stat3 .

Safety and Hazards

Eigenschaften

IUPAC Name |

(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5-6,10,14-15,17-19,29,34-35H,1,7-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26+,27+,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACVUYYDSXFEJW-HFEQLSJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=O)CC=CC7=CC6O)C)O)C)OC(=O)C2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@H]6[C@H](CC[C@]5(C(=O)O3)O)[C@]7(C(=O)CC=CC7=C[C@H]6O)C)O)C)OC(=O)C2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

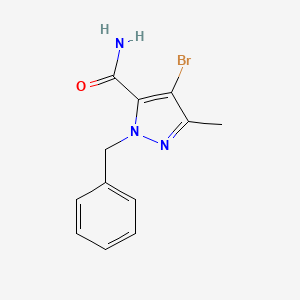

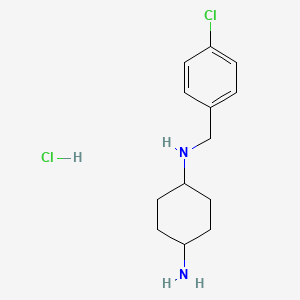

![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate](/img/structure/B3027633.png)

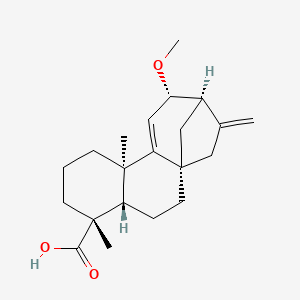

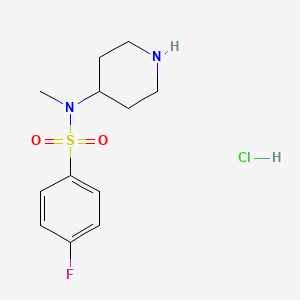

![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3027634.png)

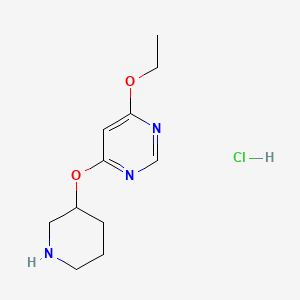

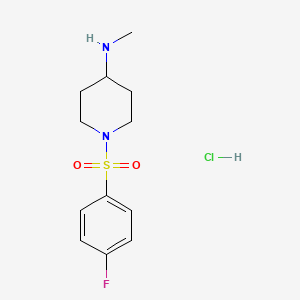

![2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B3027636.png)

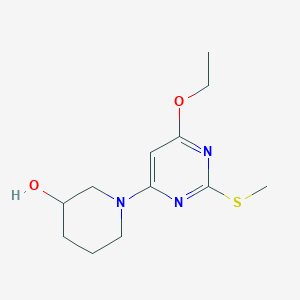

![N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B3027645.png)